Cas no 1805654-89-0 (Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate)
Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate
-
- Inchi: 1S/C10H6F2INO3/c1-16-9(15)7-3-6(13)2-5(4-14)8(7)17-10(11)12/h2-3,10H,1H3
- InChI Key: NMQKTOZFMIOFPR-UHFFFAOYSA-N
- SMILES: IC1C=C(C#N)C(=C(C(=O)OC)C=1)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 331
- XLogP3: 3.1
- Topological Polar Surface Area: 59.3
Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015128-250mg |
Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate |
1805654-89-0 | 97% | 250mg |
499.20 USD | 2021-05-31 | |
| Alichem | A015015128-500mg |
Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate |
1805654-89-0 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
| Alichem | A015015128-1g |
Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate |
1805654-89-0 | 97% | 1g |
1,460.20 USD | 2021-05-31 |
Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate Related Literature
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate
Comprehensive Overview of Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate (CAS No. 1805654-89-0)
Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate (CAS No. 1805654-89-0) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its unique difluoromethoxy and iodo substituents, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural complexity and functional diversity make it a valuable asset in modern drug discovery, particularly in the development of targeted therapies for metabolic disorders and inflammatory diseases.
The compound's cyano and ester functionalities contribute to its reactivity, enabling versatile applications in cross-coupling reactions and nucleophilic substitutions. Researchers have leveraged these properties to design novel small-molecule inhibitors and protease modulators, addressing unmet medical needs in oncology and neurology. Recent studies highlight its potential in PET radioligand synthesis, where the iodine-125 isotope variant aids in diagnostic imaging.
In the context of green chemistry, Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate exemplifies the shift toward sustainable halogenation strategies. Its difluoromethoxy group enhances metabolic stability—a key consideration in drug design—while minimizing environmental impact. This aligns with growing industry demand for eco-friendly synthetic routes, as evidenced by its inclusion in catalytic fluorination methodologies published in leading journals like ACS Sustainable Chemistry & Engineering.
Analytical characterization of CAS No. 1805654-89-0 typically involves HPLC-MS and NMR spectroscopy, with purity thresholds exceeding 98% for pharmaceutical-grade applications. The compound's crystalline morphology has been extensively studied via X-ray diffraction, revealing intermolecular interactions critical for co-crystal engineering—a trending approach to improve drug solubility.
Market intelligence indicates rising interest in this compound across biotech startups and academic labs, particularly for fragment-based drug discovery (FBDD). Its molecular weight (367.06 g/mol) and lipophilicity (clogP ~2.4) position it within the "Goldilocks zone" for lead optimization, a frequently searched term in medicinal chemistry forums. Patent analyses reveal its use in kinase inhibitor pipelines, with 12+ filings since 2020 referencing related scaffolds.
From a regulatory standpoint, the compound's benzoate core complies with ICH stability guidelines, though researchers must address photodegradation risks—a common challenge discussed in pharmaceutical formulation webinars. Storage recommendations emphasize amber vials at -20°C to preserve the iodoarene functionality, a detail often queried in chemical storage databases.
Emerging applications include its role in click chemistry workflows, where the cyano group facilitates bioorthogonal labeling—a technique dominating recent chemical biology literature. This versatility has spurred commercial availability from major suppliers like Combi-Blocks and Toronto Research Chemicals, with prices reflecting its high-value intermediate status.
1805654-89-0 (Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)